molecular formula C12H16N2OS B6897158 Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone

Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone

Cat. No.: B6897158
M. Wt: 236.34 g/mol
InChI Key: GUGSRPPDHNSNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone typically involves the formation of the azetidine ring followed by functionalization at specific positions. One common method involves the use of (N-Boc-azetidin-3-ylidene)acetate, which is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production of azetidines often involves polymerization techniques due to the ring strain and reactivity of these compounds. Anionic and cationic ring-opening polymerization methods are commonly employed to produce polyamines from azetidines . These methods allow for the production of azetidine derivatives on a larger scale, which can then be further functionalized to obtain specific compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions due to the ring strain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted azetidine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone involves its interaction with molecular targets through its azetidine ring and functional groups. The ring strain in the azetidine ring allows for unique interactions with enzymes and proteins, potentially inhibiting their activity. The sulfur atom can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-1-en-2-yl)azetidin-2-one
  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one

Uniqueness

Azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone is unique due to the presence of the propan-2-ylsulfanyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other azetidine derivatives that may lack this functional group .

Properties

IUPAC Name

azetidin-1-yl-(2-propan-2-ylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-9(2)16-11-10(5-3-6-13-11)12(15)14-7-4-8-14/h3,5-6,9H,4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGSRPPDHNSNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(C=CC=N1)C(=O)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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